1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study conducted by Hafez et al. (2016) synthesized derivatives of pyrazole, which include compounds structurally related to 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one. These compounds demonstrated notable antimicrobial and anticancer activities, with some showing higher efficacy than the reference drug doxorubicin in combating cancer cells. This suggests a potential application of these compounds in the development of new antimicrobial and anticancer agents Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S. (2016). Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2428-2433.
Structural and Molecular Characterization
Prabhudeva et al. (2017) focused on synthesizing and characterizing the molecular structure of a compound closely related to this compound. Their work provides a detailed understanding of the crystal structure and molecular interactions of such compounds, which is crucial for determining their physical and chemical properties and potential applications Prabhudeva, M., Prabhuswamy, M., Kumar, A. D., Lokanath, N. K., Naveen, S., & Kumar, K. (2017). Synthesis, crystal and molecular structure and antimicrobial studies of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. Chemical Data Collections, 80-88.
Potential in Anti-inflammatory Applications
Research by Lokeshwari et al. (2017) suggests the potential of pyrazoline analogues, related to this compound, in anti-inflammatory treatments. The synthesized compounds showed significant inhibition of phospholipase A2, an enzyme involved in the inflammatory response, indicating their potential as nonsteroidal anti-inflammatory drugs Lokeshwari, D. M., Achutha, D., Srinivasan, B., Shivalingegowda, N., Krishnappagowda, L. N., & Kariyappa, A. K. (2017). Synthesis of novel 2-pyrazoline analogues with potent anti-inflammatory effect mediated by inhibition of phospholipase A2: Crystallographic, in silico docking and QSAR analysis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3806-3811.
Mechanism of Action
Target of Action
The compound 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one, also known as 1-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, is a complex molecule that may interact with multiple targets in the body. It is structurally similar to m-Chlorophenylpiperazine , which is known to target the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans .
Mode of Action
M-chlorophenylpiperazine, a structurally similar compound, acts as an agonist at the 5-ht2c receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In the case of 5-HT2C, activation of this receptor can lead to various effects, including the release of neurotransmitters .
Biochemical Pathways
The activation of the 5-ht2c receptor by m-chlorophenylpiperazine can influence several biochemical pathways, including those involved in the regulation of mood, appetite, and anxiety .
Pharmacokinetics
M-chlorophenylpiperazine, a structurally similar compound, is known to be metabolized in the liver via the cyp2d6 enzyme .
Result of Action
Activation of the 5-ht2c receptor by m-chlorophenylpiperazine can lead to various effects, including changes in mood, appetite, and anxiety .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other drugs, the individual’s health status, and genetic factors that can affect drug metabolism. For example, the metabolism of m-Chlorophenylpiperazine can be affected by drugs that inhibit the CYP2D6 enzyme .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRGVMLNMOZMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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